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Compound of Interest

Compound Name: 1-(1H-Indazol-5-yl)ethanone

Cat. No.: B1388096

A Technical Guide to the Molecular Weight of 1-(1H-Indazol-5-yl)ethanone: From Theoretical
Calculation to Practical Application in Drug Discovery

Abstract

Molecular weight is a foundational physicochemical property that governs the behavior of a
chemical entity from the synthesis flask to its ultimate biological target. This technical guide
provides an in-depth examination of the molecular weight of 1-(1H-Indazol-5-yl)ethanone, a
heterocyclic ketone of significant interest as a building block in medicinal chemistry. We will
dissect the theoretical calculation of its molecular weight, detail the definitive experimental
verification using high-resolution mass spectrometry, and contextualize its importance within
the framework of drug discovery, particularly concerning ADME properties and established
principles like Lipinski's Rule of Five. This document serves as a comprehensive resource for
researchers, chemists, and drug development professionals, offering both fundamental
knowledge and actionable experimental protocols.

Introduction to 1-(1H-Indazol-5-yl)ethanone

1-(1H-Indazol-5-yl)ethanone is a bicyclic aromatic compound featuring an indazole core
functionalized with an acetyl group. The indazole scaffold is a privileged structure in medicinal
chemistry, appearing in a wide array of pharmacologically active agents. As an intermediate, 1-
(1H-Indazol-5-yl)ethanone provides a versatile chemical handle for elaboration into more
complex molecules, making a thorough understanding of its fundamental properties, such as
molecular weight, essential for its effective use in synthesis and drug design. Precise
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knowledge of molecular weight is critical for stoichiometric calculations, structural elucidation,
and assessing the "drug-likeness" of its derivatives.

Core Physicochemical Properties

A precise understanding of a compound's identity begins with its fundamental properties. For 1-
(1H-Indazol-5-yl)ethanone, these are summarized below. The molecular weight, the central
focus of this guide, is presented as both an average value (using isotopic natural abundance)
and a monoisotopic mass (using the mass of the most abundant isotopes), which is crucial for
high-resolution mass spectrometry.

Property Value Source(s)
Molecular Formula CoHsN20 [1][2]
Average Molecular Weight 160.18 g/mol [11[3]
Monoisotopic Mass 160.0637 Da [4]

CAS Number 1001906-63-3 [11[3]
IUPAC Name 1-(1H-indazol-5-yl)ethanone [3]
Physical Form Solid [3]

Determination and Verification of Molecular Weight

The molecular weight of a compound is determined through both theoretical calculation and
experimental verification. Both methods are indispensable for confirming the identity and purity
of a synthesized or procured sample.

Theoretical Calculation

The molecular weight is calculated by summing the atomic masses of all atoms in the
molecular formula (CoHsN20).[5] Using the average atomic weights from the periodic table:

e Carbon (C): 9 x 12.011 u = 108.099 u

e Hydrogen (H): 8 x 1.008 u = 8.064 u
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e Nitrogen (N): 2 x 14.007 u = 28.014 u
e Oxygen (0): 1 x 15.999 u = 15.999 u
o Total Average Molecular Weight: 108.099 + 8.064 + 28.014 + 15.999 = 160.176 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the exact
masses of the most abundant isotopes (12C, tH, 14N, and 1°0).[6]

12C: 9 x 12.000000 u = 108.000000 u

e 1H: 8 x1.007825 u = 8.062600 u
e 14N: 2 x 14.003074 u = 28.006148 u
e 100: 1 x 15.994915 u = 15.994915 u

» Total Monoisotopic Mass: 108.000000 + 8.062600 + 28.006148 + 15.994915 = 160.063663
Da

Experimental Verification: High-Resolution Mass
Spectrometry (HRMS)

Mass spectrometry is the definitive technique for experimentally determining the molecular
weight of an organic compound.[7] It measures the mass-to-charge ratio (m/z) of ionized
molecules. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers,
can measure m/z to several decimal places, allowing for the confirmation of the elemental
composition.
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Sample Preparation

Dissolve 1-(1H-Indazol-5-yl)ethanone
in suitable solvent Fig 1. HRMS workflow for identity confirmation.
(e.g., Methanol/Acetonitrile)

:
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source
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Click to download full resolution via product page

Fig 1. HRMS workflow for identity confirmation.
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o System Calibration: Calibrate the mass spectrometer using a known reference standard
(e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy.

e Sample Preparation:
o Accurately weigh ~1 mg of 1-(1H-Indazol-5-yl)ethanone.
o Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

o Perform a serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to a final
concentration of 1 pg/mL. The formic acid facilitates protonation in positive ion mode.

« lonization: Introduce the sample into the ESI source. In positive ion mode, the molecule is
expected to readily protonate at one of the basic nitrogen atoms of the indazole ring.

o Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
o Data Analysis:
o The primary ion of interest is the protonated molecule, [M+H]*.

o Theoretical [M+H]* m/z: 160.0637 (Monoisotopic Mass) + 1.0078 (Mass of H*) = 161.0715
Da.

o Locate the peak in the spectrum corresponding to this m/z value.
o Calculate the mass error in parts per million (ppm):
» ppm Error = [ ( |Experimental m/z - Theoretical m/z| ) / (Theoretical m/z) ] x 10°

o Causality: A mass error of less than 5 ppm provides high confidence in the assigned
elemental composition (CoHaN20%), thereby verifying the molecular weight and identity of
the compound.

The Role of Molecular Weight in Drug Discovery

Molecular weight is not merely an identifying feature; it is a critical parameter in drug design
that profoundly influences a molecule's pharmacokinetic profile (Absorption, Distribution,
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Metabolism, and Excretion - ADME).[8][9]

Lipinski's Rule of Five and Drug-Likeness

One of the most influential guidelines in oral drug development is Lipinski's Rule of Five.[8] This
rule states that poor oral absorption or permeation is more likely when a compound violates
more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons ( g/mol ).

An octanol-water partition coefficient (log P) not greater than 5.

With a molecular weight of 160.18 g/mol , 1-(1H-Indazol-5-yl)ethanone is well within the
"drug-like" space defined by Lipinski's rule.[8][10] This makes it an excellent starting point or
scaffold for medicinal chemistry programs, as significant structural modifications and additions
can be made before the 500 Da threshold is approached.
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Physicochemical Properties
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Fig 2. Assessment of drug-likeness based on MW.

Impact on Pharmacokinetics

o Solubility and Permeability: Generally, as molecular weight increases, aqueous solubility
tends to decrease while membrane permeability can become hindered.[10] Starting with a
low molecular weight scaffold allows chemists more latitude to add functional groups that
modulate solubility and potency without incurring a significant penalty in size.

o Metabolism and Clearance: Larger molecules may present more sites for metabolic enzymes
(e.g., Cytochrome P450s) and are often subject to different clearance pathways.[8]

Conclusion

The molecular weight of 1-(1H-Indazol-5-yl)ethanone is definitively established as 160.18
g/mol (average) and 160.0637 Da (monoisotopic). This fundamental property, confirmed
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through both theoretical calculation and high-resolution mass spectrometry, is the cornerstone
of its chemical identity. For the drug discovery scientist, this low molecular weight is a highly
advantageous feature, positioning the molecule as an ideal starting point for creating more
complex, potent, and selective drug candidates that adhere to established principles of good
pharmacokinetic properties. The protocols and concepts outlined in this guide provide a robust
framework for the characterization and strategic utilization of this valuable chemical
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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